![molecular formula C11H12ClN3 B1434363 1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 1707399-44-7](/img/structure/B1434363.png)
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Descripción general
Descripción
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a heterocyclic compound. It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClN3/c11-10-9-7-3-1-2-4-8(7)13-14(9)6-5-12-10/h5-6H,1-4H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular formula of this compound is C11H12ClN3 and its molecular weight is 221.68 g/mol.Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Properties
Research on synthetic approaches to indazolyl derivatives has highlighted the versatility of these compounds in organic synthesis. For example, Isin et al. (2001) focused on creating indazolylpyridinium products under various conditions, showing the temperature and base effects on the reactions' outcomes, which provides insights into the chemical behavior and synthetic potential of indazole derivatives (Isin, de Jonge, & Castagnoli, 2001).
Heterocyclic Chemistry and Drug Design
The indazole nucleus is a core structure for many heterocyclic compounds with potential biological activities. For instance, Mosti, Menozzi, and Schenone (1984) discussed the synthesis of pyrano[2,3-e]indazole and 1,2-oxathiino[6,5-e]indazole derivatives, showcasing the indazole framework's utility in creating new heterocyclic systems (Mosti, Menozzi, & Schenone, 1984).
Catalysis and Ligand Design
Indazole derivatives also find applications in catalysis and ligand design, underlining their chemical diversity and functional adaptability. Bovens, Togni, and Venanzi (1993) described the use of an optically active pyrazolylmethane ligand derived from indazole for asymmetric allylic alkylation, demonstrating the role of indazole derivatives in asymmetric synthesis (Bovens, Togni, & Venanzi, 1993).
Novel Heterocyclic Systems
The indazole moiety is instrumental in developing new heterocyclic systems with unique properties. For example, Sirakanyan, Avetisyan, and Noravyan (2012) reported the synthesis of new tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridines from indazole derivatives, further highlighting the scaffold's potential in creating novel heterocycles (Sirakanyan, Avetisyan, & Noravyan, 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that indazole derivatives, which this compound is a part of, have a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
Indazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives have been found to impact a variety of biological pathways, leading to their wide range of biological activities .
Result of Action
Indazole derivatives have been found to have a wide range of biological activities, suggesting that they have significant effects at the molecular and cellular level .
Propiedades
IUPAC Name |
1-chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7-2-3-9-8(6-7)10-11(12)13-4-5-15(10)14-9/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDXLWPKUQARHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN3C=CN=C(C3=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



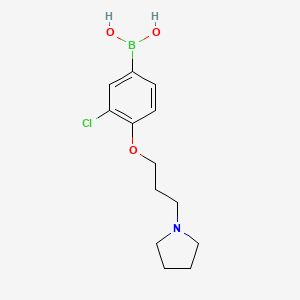
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-chlorophenyl)boronic acid](/img/structure/B1434284.png)

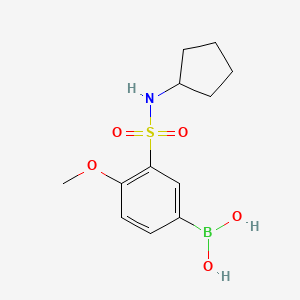



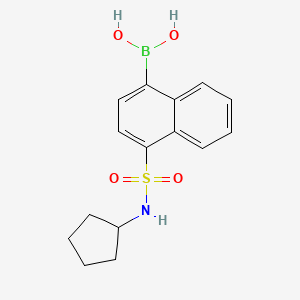
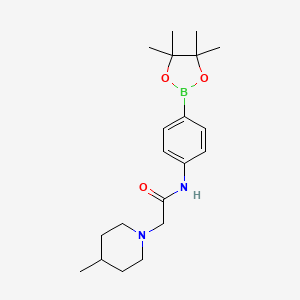
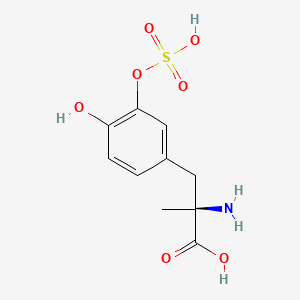
![1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene](/img/structure/B1434297.png)
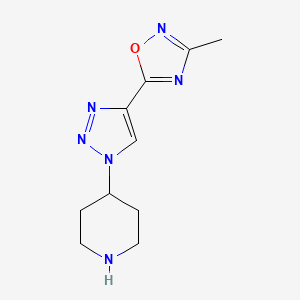
![6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1434302.png)
![1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1434303.png)